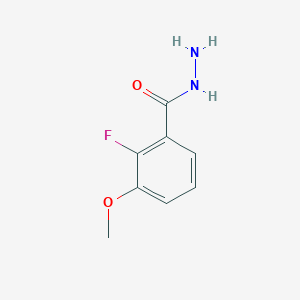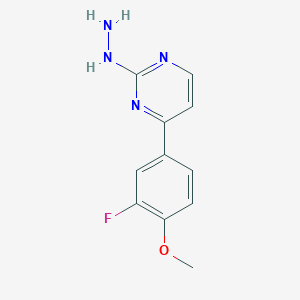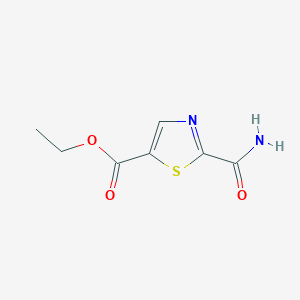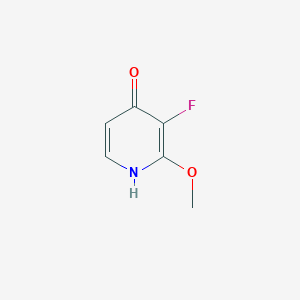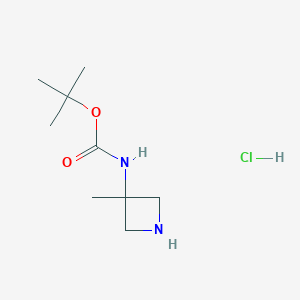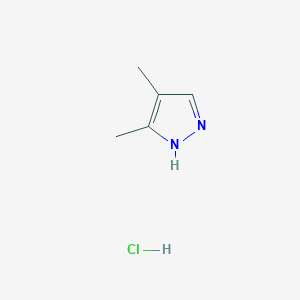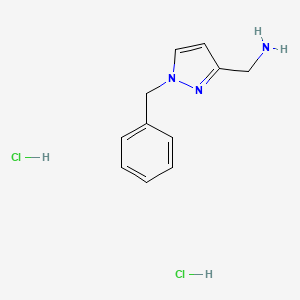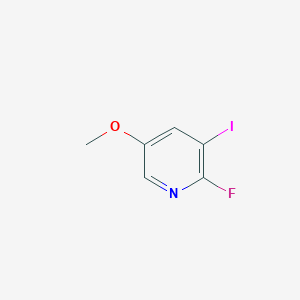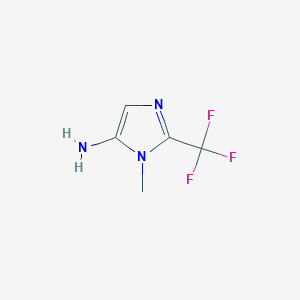
1-Metil-2-(trifluorometil)-1H-imidazol-5-amina
Descripción general
Descripción
1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 2-position
Aplicaciones Científicas De Investigación
1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit antifungal activity , suggesting that this compound may also target fungal organisms.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the fungal lanosterol 14α-demethylase , which is a crucial enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
Based on the potential antifungal activity, it can be inferred that this compound may affect the ergosterol biosynthesis pathway in fungi .
Result of Action
Based on the potential antifungal activity, it can be inferred that this compound may lead to the disruption of the fungal cell membrane and subsequent cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .
Comparación Con Compuestos Similares
- 1-Methyl-2-(difluoromethyl)-1H-imidazol-5-amine
- 1-Methyl-2-(chloromethyl)-1H-imidazol-5-amine
- 1-Methyl-2-(bromomethyl)-1H-imidazol-5-amine
Comparison: 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity compared to its difluoromethyl, chloromethyl, and bromomethyl analogs. These properties make it particularly valuable in applications requiring high metabolic stability and specific biological interactions .
Propiedades
IUPAC Name |
3-methyl-2-(trifluoromethyl)imidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-11-3(9)2-10-4(11)5(6,7)8/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBXAXCMBVCZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


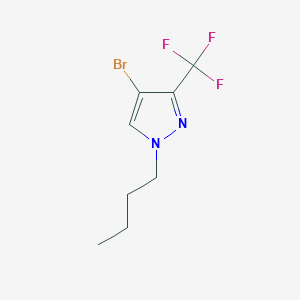
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)
